molecular formula C5H4F3N3 B1314398 5-(Trifluoromethyl)pyrazin-2-amine CAS No. 69816-38-2

5-(Trifluoromethyl)pyrazin-2-amine

Cat. No. B1314398
CAS RN: 69816-38-2
M. Wt: 163.1 g/mol
InChI Key: ILDRNIDSVAZBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863291B2

Procedure details

To an ice bath-cooled solution of 5,6-diaminopyrimidin-4-ol (18 g, 143 mmol) in 3M sodium hydroxide (180 mL, 540 mmol), was added 3,3-dibromo-1,1,1-trifluoropropan-2-one (25.2 g, 93 mmol). The reaction was stirred for 3 days at ambient temperature. The solids were filtered, dissolved in 60% sulfuric acid (140 mL), and stirred at 135° C. for 8 h. The reaction was cooled, poured over ice and allowed to sit for 16 hours. The solution was neutralized to pH 8 with conc. ammonium hydroxide and extracted with ethyl acetate (5×100 mL), dried over sodium sulfate, filtered and concentrated. The solid residue was recrystallized from benzene/hexane to afford 5-(trifluoromethyl)pyrazin-2-amine (2.28 g, 14 mmol, 15% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.32 (1 H, s), 7.99 (1 H, d, J=1.26 Hz), 5.02 (2 H, br. s.). MS (LC/MS) R.T.=1.56; [M+H]+=164.03.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C(O)=NC=[N:6][C:7]=1[NH2:8].[OH-].[Na+].Br[CH:13](Br)[C:14](=O)[C:15]([F:18])([F:17])[F:16]>>[F:16][C:15]([F:18])([F:17])[C:14]1[N:1]=[CH:2][C:7]([NH2:8])=[N:6][CH:13]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18 g
Type
reactant
Smiles
NC=1C(=NC=NC1N)O
Name
Quantity
180 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25.2 g
Type
reactant
Smiles
BrC(C(C(F)(F)F)=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 60% sulfuric acid (140 mL)
STIRRING
Type
STIRRING
Details
stirred at 135° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
poured over ice
WAIT
Type
WAIT
Details
to sit for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from benzene/hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC(C=1N=CC(=NC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14 mmol
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.